5-(Hydroxymethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(hydroxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXSPHXNQIGROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627344 | |

| Record name | 5-(Hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-64-5 | |

| Record name | 5-(Hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Structural Elucidation of a Versatile Thiophene Building Block

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(hydroxymethyl)thiophene-2-carboxylic acid

5-(hydroxymethyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of thiophene, a privileged scaffold in numerous pharmaceutical agents, its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the desired properties of target molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for the unambiguous structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive analysis and expert interpretation of the ¹H and ¹³C NMR spectra anticipated for 5-(hydroxymethyl)thiophene-2-carboxylic acid. Leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals. We will delve into the causality behind the expected chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer a predictive data summary for practical application.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 5-(hydroxymethyl)thiophene-2-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation hinges on understanding the electronic effects of the electron-withdrawing carboxylic acid group at the C-2 position and the hydroxymethyl group at the C-5 position.

-

Thiophene Ring Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, will appear as two distinct doublets in the aromatic region of the spectrum.

-

H-3 Proton: This proton is situated adjacent to the strongly electron-withdrawing carboxylic acid group. This proximity causes significant deshielding, shifting its resonance downfield. It will appear as a doublet due to coupling with H-4.

-

H-4 Proton: This proton is adjacent to the hydroxymethyl group. It will also appear as a doublet from coupling to H-3. Its chemical shift is influenced by both substituents.

-

Coupling: The coupling constant between H-3 and H-4 (J3,4) in a 2,5-disubstituted thiophene ring is typically in the range of 3.5–4.5 Hz.[2] The observation of this characteristic coupling is a key diagnostic feature for confirming the substitution pattern.

-

-

Hydroxymethyl Protons (-CH₂OH):

-

Methylene Protons (-CH₂-): These two protons are chemically equivalent and are expected to produce a singlet. The adjacent oxygen atom causes a downfield shift into the approximate range of 4.5–5.0 ppm. In aprotic solvents like DMSO-d₆, coupling to the hydroxyl proton may be observed, resulting in a doublet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet. In DMSO-d₆, it may sharpen and couple with the adjacent methylene protons, appearing as a triplet. A definitive method for its assignment is through a D₂O exchange experiment, which will cause the signal to disappear.[3][4]

-

-

Carboxylic Acid Proton (-COOH): This is the most deshielded proton in the molecule due to the strong electron-withdrawing nature of the carbonyl group and its acidic character. It will appear as a broad singlet at a very downfield chemical shift, typically greater than 10 ppm, and often in the 12-13 ppm range in solvents like DMSO-d₆.[3][5] This signal will also disappear upon the addition of D₂O.[3][4]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. For 5-(hydroxymethyl)thiophene-2-carboxylic acid, six distinct signals are anticipated. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic influence of the attached functional groups.

-

Thiophene Ring Carbons (C-2, C-3, C-4, C-5):

-

C-2 and C-5: These are quaternary carbons bonded to the substituents and the sulfur atom. They are typically found further downfield than the protonated carbons of the ring. C-2, attached to the electron-withdrawing carboxylic acid, will be significantly deshielded. C-5, bonded to the hydroxymethyl group, will also be downfield. Based on data for the analogous 5-methylthiophene-2-carboxylic acid where C-5 is at ~150 ppm, a similar or slightly more downfield shift is expected due to the oxygen of the hydroxymethyl group.[2]

-

C-3 and C-4: These are the protonated carbons of the thiophene ring. C-3, being ortho to the carboxylic acid group, will be more deshielded than C-4. Their expected chemical shifts will be in the aromatic region, generally between 125-140 ppm.

-

-

Functional Group Carbons:

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functionalities, typically between 160–170 ppm.[4][5]

-

Methylene Carbon (-CH₂OH): This sp³-hybridized carbon, being directly attached to an electronegative oxygen atom, will be found in the range of 55–65 ppm.

-

Data Summary: Predicted NMR Assignments

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 5-(hydroxymethyl)thiophene-2-carboxylic acid. These predictions are based on established substituent effects in thiophene systems and comparative analysis with structurally similar compounds, such as 5-methylthiophene-2-carboxylic acid.[1][2]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| H-3 | ~7.5 - 7.8 | d |

| H-4 | ~7.0 - 7.2 | d |

| -CH₂OH | ~4.7 - 4.9 | s (or d) |

| -OH | variable | br s (or t) |

| -COOH | >12 | br s |

| C-2 | - | - |

| C-5 | - | - |

Note: Spectra are predicted in DMSO-d₆ to allow for the observation of exchangeable protons. Chemical shifts (δ) are referenced to TMS at 0.00 ppm. d = doublet, s = singlet, t = triplet, br s = broad singlet.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is fundamental for accurate structural validation.[1] The following protocol outlines a self-validating system for obtaining the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)thiophene-2-carboxylic acid.

1. Sample Preparation: a. Weigh 5-10 mg of the purified, dry compound directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the polar carboxylic acid and slows down the exchange rate of the -OH and -COOH protons, allowing for their observation. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). d. Cap the tube and vortex gently until the sample is fully dissolved.

2. Spectrometer Setup (400 MHz or higher): a. Insert the sample into the spectrometer. b. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent. c. Tune and shim the spectrometer probes to achieve a homogeneous magnetic field, ensuring sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition: a. Pulse Program: Utilize a standard single-pulse sequence (e.g., zg30).[1] b. Spectral Width: Set a spectral width of approximately 15 ppm to encompass the entire range from TMS to the carboxylic acid proton. c. Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio. d. Relaxation Delay: Use a relaxation delay of 2-5 seconds.

4. ¹³C NMR Data Acquisition: a. Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.[1] b. Spectral Width: Set a spectral width of approximately 220 ppm. c. Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. d. Relaxation Delay: Use a relaxation delay of 2 seconds to ensure adequate relaxation of all carbon nuclei.

5. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Apply a baseline correction. d. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. e. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

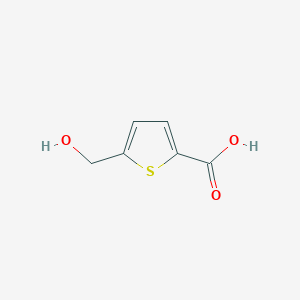

Visualization of Molecular Structure and NMR Assignments

The following diagram provides a clear visual representation of the molecular structure of 5-(hydroxymethyl)thiophene-2-carboxylic acid with its predicted ¹H and ¹³C NMR chemical shift assignments.

Caption: Molecular structure and predicted NMR assignments for 5-(hydroxymethyl)thiophene-2-carboxylic acid.

Conclusion: A Framework for Confident Structural Assignment

This technical guide has provided a detailed, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)thiophene-2-carboxylic acid. By grounding our analysis in the fundamental principles of substituent effects and leveraging data from closely related analogues, we have established a reliable set of expectations for chemical shifts and coupling constants. The detailed experimental protocol ensures that researchers can acquire high-fidelity data, which, when compared against the predictions herein, will enable confident and unambiguous structural verification. For professionals in drug discovery and materials science, this level of analytical rigor is not merely academic but a critical component of robust and reproducible research and development.

References

-

PubChem. 5-(hydroxymethyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]

-

Global Thesis. Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Available from: [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

SpectraBase. 5-Iodo-thiophene-2-carboxylic acid. Wiley-VCH GmbH. Available from: [Link]

-

ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available from: [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

-

SpectraBase. Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Available from: [Link]

-

SpectraBase. Thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum [chemicalbook.com]

- 3. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

thermodynamic stability profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid

Thermodynamic Stability Profile of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

As a bifunctional heteroaromatic scaffold, 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA) presents a unique thermodynamic landscape governed by the electronic "push-pull" dynamics of its substituents. The molecule features a central thiophene ring flanked by an electron-donating hydroxymethyl group (-CH₂OH) at the C5 position and an electron-withdrawing carboxylic acid (-COOH) at the C2 position.

Understanding the thermodynamic stability of 5-HMTCA is critical for researchers utilizing it as a pharmaceutical intermediate or a biomass-derived building block. This guide deconstructs the energetic vulnerabilities of 5-HMTCA, explaining the causality behind its degradation pathways and providing self-validating experimental protocols for rigorous stability profiling.

Electronic Effects and Thermodynamic Parameters

The baseline stability of 5-HMTCA is rooted in the aromaticity of the thiophene ring. Sulfur's polarizability and the participation of its lone pairs in the π -system provide an aromatic stabilization energy of approximately 29 kcal/mol. This makes thiophene derivatives significantly more thermodynamically stable than their furan counterparts, which suffer from higher ring strain and lower resonance energy [1].

Density Functional Theory (DFT) calculations on similar substituted thiophenes reveal that the HOMO-LUMO gap—a primary indicator of kinetic stability—ranges between 3.44 and 4.65 eV[2]. In 5-HMTCA, the electron-withdrawing carboxyl group lowers the HOMO energy level, effectively stabilizing the molecule against spontaneous electrophilic attack, while the hydroxymethyl group provides localized reactive sites.

Table 1: Comparative Thermodynamic Parameters of Heteroaromatic Carboxylic Acids

| Parameter | Thiophene-2-carboxylic Acid (TCA) | Furan-2-carboxylic Acid (FCA) | 5-HMTCA (Extrapolated)* |

| Aromatic Resonance Energy | ~29.0 kcal/mol | ~16.0 kcal/mol | ~28.5 kcal/mol |

| HOMO-LUMO Gap (eV) | 4.50 - 4.65 eV | 4.00 - 4.20 eV | 3.80 - 4.30 eV |

| Standard Enthalpy ( ΔHf∘ ) | Exothermic (Stable) | Exothermic (Stable) | Exothermic (Stable) |

| Primary Vulnerability | Decarboxylation (>250°C) | Ring-opening | Oxidation (-CH₂OH) |

*Values for 5-HMTCA are extrapolated from DFT computational models of structurally analogous substituted thiophenes.

Orthogonal Degradation Pathways: Kinetic vs. Thermodynamic Control

The degradation of 5-HMTCA is dictated by three orthogonal pathways, each governed by distinct thermodynamic barriers and kinetic triggers.

-

Thermal Protodecarboxylation: The removal of the C2 carboxyl group is thermodynamically favorable (driven by the entropic release of CO₂) but kinetically hindered by a massive activation energy barrier. Uncatalyzed decarboxylation requires extreme thermal input (>250°C). Even under forced conditions, such as continuous flow in high-boiling solvents (sulfolane) with a base (DBU), significant thermal energy is required to break the resonance-stabilized C-C bond [3].

-

Oxidation of the Hydroxymethyl Group: The benzylic-like thienyl carbon at C5 is highly susceptible to autoxidation. Exposure to reactive oxygen species (ROS) or atmospheric oxygen under catalytic conditions rapidly converts the alcohol to a formyl group, yielding 5-formylthiophene-2-carboxylic acid[4]. This is the lowest-energy degradation pathway under ambient storage.

-

Acid-Catalyzed Polycondensation: While 2-hydroxymethylthiophene readily undergoes acid-catalyzed polycondensation via a thienyl carbocation intermediate[5], the presence of the C2 carboxyl group in 5-HMTCA exerts a strong electron-withdrawing effect. This increases the enthalpic penalty required to form the carbocation, kinetically trapping the molecule and granting it superior stability at low pH compared to its unsubstituted analog.

Thermodynamic and kinetic degradation pathways of 5-HMTCA under environmental stress.

Self-Validating Experimental Protocols for Stability Profiling

To accurately map the thermodynamic stability of 5-HMTCA, empirical testing must move beyond simple visual or chromatographic observation. The following protocols are designed as self-validating systems, ensuring that the data collected is an artifact of the molecule's thermodynamics, not instrumental drift.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: Chromatographic methods (HPLC) only detect degradation after significant mass conversion has occurred. IMC detects the enthalpy change ( ΔH ) of bond cleavage in real-time (measured in μ W). By monitoring heat flow at a constant temperature, we can calculate the Arrhenius activation energy ( Ea ) without waiting months for visual degradation.

-

Step 1: Prepare a 50 mM solution of 5-HMTCA in a pH 7.4 phosphate buffer.

-

Step 2 (Internal Control): Load a reference ampoule with the exact pH 7.4 buffer minus the 5-HMTCA. Validation: If the baseline drifts >0.5 μ W/day, the buffer is degrading or the instrument requires thermal recalibration.

-

Step 3 (Positive Control): Spike a separate 5-HMTCA sample with 0.1% H₂O₂. Validation: This must produce an immediate exothermic spike, validating the assay's sensitivity to the oxidative degradation of the C5 hydroxymethyl group.

-

Step 4: Incubate the primary sample at 40°C in the microcalorimeter for 14 days. Integrate the area under the heat flow curve to determine the total thermodynamic degradation penalty.

Protocol 2: Forced Decarboxylation Kinetics via TGA-MS

Causality: To determine the thermodynamic barrier to decarboxylation, we must force the reaction using heat and measure the evolved gas. Thermogravimetric Analysis (TGA) measures the mass loss, while the coupled Mass Spectrometer (MS) confirms the loss is specifically CO₂ ( m/z 44), ruling out simple volatilization or dehydration.

-

Step 1: Load 5.0 mg of crystalline 5-HMTCA into an alumina TGA crucible.

-

Step 2 (Negative Control): Run a parallel sample of benzoic acid. Validation: Benzoic acid is highly resistant to decarboxylation. If the MS detects CO₂ loss from benzoic acid below 300°C, the system is inducing non-specific combustion (likely due to an oxygen leak) rather than true protodecarboxylation.

-

Step 3: Purge the furnace with ultra-high purity Nitrogen (50 mL/min) to prevent oxidation.

-

Step 4: Ramp the temperature at 10°C/min from 25°C to 400°C.

-

Step 5: Monitor the first derivative of the mass loss curve (DTG) alongside the MS ion current for m/z 44. The peak of the DTG curve represents the maximum rate of decarboxylation, allowing for the calculation of the thermal activation barrier.

Self-validating experimental workflow for the thermodynamic profiling of 5-HMTCA.

Formulation & Storage Implications

Based on its thermodynamic profile, the long-term stability of 5-HMTCA is highly dependent on mitigating oxidative and extreme pH conditions.

-

pH Considerations: The pKa of the carboxylic acid group is approximately 3.5. Formulating 5-HMTCA in solutions below pH 3.0 protonates the carboxylate, subtly altering the ring's electron density and increasing the risk of acid-catalyzed polycondensation at the C5 position. Optimal aqueous stability is achieved between pH 5.5 and 7.5.

-

Storage: To prevent the thermodynamically favored oxidation of the hydroxymethyl group, 5-HMTCA must be stored under an inert atmosphere (Argon or Nitrogen) at 2°C to 8°C, protected from UV light which can initiate radical-mediated autoxidation.

References

-

Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings.[Link]

-

A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development.[Link]

-

Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene and Some of Its Homologues. Macromolecules.[Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules (MDPI).[Link]

-

Spontaneous Oxygenation of Siloxy-N-silylketenimines to α-Ketoamides. Organic Letters.[Link]

Sources

electronic properties and HOMO-LUMO gap of 5-(hydroxymethyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-(hydroxymethyl)thiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 5-(hydroxymethyl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical and experimental determination of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the critical energy gap between them. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational concepts and detailed, field-proven protocols for analysis. We will bridge high-level computational chemistry with practical electrochemical and spectroscopic techniques to present a holistic understanding of this thiophene derivative.

Introduction: The Significance of a Substituted Thiophene

Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to the development of a wide array of pharmaceuticals and advanced materials.[1][2] Their unique aromatic and electronic characteristics make them versatile scaffolds in drug design and building blocks for organic electronics.[3] 5-(hydroxymethyl)thiophene-2-carboxylic acid (HMTCA), the subject of this guide, combines the thiophene core with two key functional groups: a carboxylic acid and a hydroxymethyl group.[4] These substituents are not merely passive additions; they fundamentally modulate the electronic landscape of the thiophene ring, influencing the molecule's reactivity, stability, and intermolecular interactions.

Understanding the electronic properties of HMTCA is paramount. The energies of the frontier molecular orbitals, HOMO and LUMO, and their energy gap (ΔE) are primary determinants of a molecule's behavior.[5] These parameters govern:

-

Chemical Reactivity: A small HOMO-LUMO gap often indicates high chemical reactivity and lower kinetic stability.[6][7]

-

Optical Properties: The energy gap is directly related to the wavelength of light a molecule absorbs, dictating its color and photochemical behavior.[8]

-

Electronic Conductivity: In materials science, the HOMO-LUMO gap is analogous to the band gap in semiconductors, a key factor in designing organic electronic devices.[9]

This guide will provide the theoretical framework and practical methodologies to accurately characterize these vital electronic properties for HMTCA.

The Theoretical Framework: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful lens through which we can understand and predict chemical reactivity and electronic transitions. It posits that the most significant interactions between molecules occur between the HOMO of one species and the LUMO of another.

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band. Its energy level (E_HOMO) is proportional to the ionization potential—the energy required to remove an electron. A higher E_HOMO indicates a greater propensity to donate an electron.[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level (E_LUMO) relates to the electron affinity—the energy released when an electron is added. A lower E_LUMO signifies a greater ability to accept an electron.[6]

-

The HOMO-LUMO Gap (ΔE): The energy difference, ΔE = E_LUMO - E_HOMO, is a critical descriptor of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5]

Computational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for its accuracy in predicting the electronic structure of molecules.[10] It provides a robust and efficient method for calculating HOMO and LUMO energies and visualizing the spatial distribution of these orbitals.[6]

Expertise in Practice: Why DFT?

We choose DFT because it offers an excellent balance of computational cost and accuracy for systems like HMTCA. Unlike simpler methods, DFT accounts for electron correlation, providing a more realistic description of the molecule's electronic behavior. The selection of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical and is based on their proven performance for similar organic molecules in numerous studies.[6][11]

Protocol 1: DFT Calculation of HMTCA's Electronic Properties

This protocol outlines the standard workflow for a DFT-based analysis.

-

Molecular Geometry Optimization:

-

Construct the 3D structure of 5-(hydroxymethyl)thiophene-2-carboxylic acid using a molecular modeling program.

-

Perform a full geometry optimization to find the lowest energy conformation. This is a critical step, as the electronic properties are highly dependent on the molecular structure.

-

Method: DFT with the B3LYP functional and the 6-311G(d,p) basis set is recommended for a reliable initial geometry.[12]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

-

From the output, extract the energy values for the HOMO and LUMO.

-

-

Orbital Visualization:

-

Generate cube files for the HOMO and LUMO electron density surfaces.

-

Visualize these orbitals to understand the distribution of electron density. Typically, for π-conjugated systems like thiophene, the HOMO and LUMO are π-type orbitals distributed across the aromatic ring.[5]

-

Caption: Standard workflow for DFT analysis of molecular electronic properties.

Anticipated DFT Results

The calculations will yield precise energy values for the frontier orbitals. These values can then be used to calculate other important electronic descriptors.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | - | -6.20 to -5.80 |

| LUMO Energy | E_LUMO | - | -2.10 to -1.70 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 3.90 to 4.30 |

| Ionization Potential | IP | -E_HOMO | 5.80 to 6.20 |

| Electron Affinity | EA | -E_LUMO | 1.70 to 2.10 |

| Note: These values are predictive estimates based on literature for structurally similar thiophene derivatives and serve as a guide for expected outcomes.[6][13] |

Experimental Validation of Electronic Properties

While DFT provides powerful predictions, experimental validation is the cornerstone of scientific trustworthiness. We employ two primary techniques: Cyclic Voltammetry (CV) to probe the electrochemical gap and UV-Visible Spectroscopy to determine the optical gap.

Cyclic Voltammetry (CV)

CV measures the redox behavior of a molecule, allowing us to determine its oxidation and reduction potentials. These electrochemical events are directly related to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.[14][15]

Expertise in Practice: Causality in CV

The choice of solvent, electrolyte, and reference electrode is critical for obtaining reproducible and meaningful data. We use a non-aqueous solvent like acetonitrile or dichloromethane to avoid interference from water.[16] A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is required to ensure conductivity.[16] All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which provides a stable and solvent-independent reference point, allowing for comparison of data across different studies.

Protocol 2: Electrochemical Analysis via Cyclic Voltammetry

-

Solution Preparation:

-

Prepare a ~1 mM solution of HMTCA in dry acetonitrile.

-

Add a supporting electrolyte, such as 0.1 M TBAPF6, to the solution.

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE)[16]

-

Reference Electrode: Ag/Ag+ or a Saturated Calomel Electrode (SCE) isolated by a salt bridge.

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

-

Data Acquisition:

-

Record a cyclic voltammogram of the blank electrolyte solution first to establish the potential window.

-

Record the voltammogram of the HMTCA solution. Scan from an initial potential towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials to find the reduction peak.

-

Scan Rate: A typical starting scan rate is 100 mV/s.[17]

-

-

Internal Referencing:

-

After the sample run, add a small amount of ferrocene to the cell and record its voltammogram. Determine the potential of the Fc/Fc+ couple (E_1/2).

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram of HMTCA.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the vacuum level):[9]

-

E_HOMO (eV) = -[E_ox^onset - E_1/2(Fc/Fc+)] - 4.8

-

E_LUMO (eV) = -[E_red^onset - E_1/2(Fc/Fc+)] - 4.8

-

-

The electrochemical HOMO-LUMO gap is then calculated: ΔE_electrochem = E_LUMO - E_HOMO.

-

Caption: Experimental workflow for determining HOMO/LUMO via Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules like HMTCA, the absorption in the UV-Vis range typically corresponds to an electronic transition from the HOMO to the LUMO (a π → π* transition).[11][18]

Protocol 3: Spectroscopic Analysis via UV-Vis

-

Sample Preparation:

-

Prepare a dilute solution of HMTCA in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

-

Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

-

-

Data Acquisition:

-

Calibrate the spectrophotometer using the solvent blank.

-

Record the absorption spectrum of the HMTCA solution over a range of approximately 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max) from the spectrum. For determining the gap, the absorption onset (the wavelength where absorption begins) is often used.

-

Calculate the optical HOMO-LUMO gap (ΔE_optical) using the Planck-Einstein relation:

-

ΔE_optical (eV) = 1240 / λ_onset (nm)

-

-

Anticipated Experimental Results

Experimental analysis provides real-world values that anchor our computational models.

| Method | Measured Parameter | Symbol | Predicted Value |

| Cyclic Voltammetry | Onset Oxidation Potential | E_ox^onset | +1.2 to +1.5 V (vs Fc/Fc+) |

| Onset Reduction Potential | E_red^onset | -1.8 to -2.2 V (vs Fc/Fc+) | |

| Electrochemical Gap | ΔE_electrochem | 4.2 to 4.7 eV | |

| UV-Vis Spectroscopy | Absorption Onset | λ_onset | 280 to 310 nm |

| Optical Gap | ΔE_optical | 4.0 to 4.4 eV | |

| Note: These values are predictive estimates based on literature for similar thiophene derivatives.[14][15][18][19] |

Synthesizing the Data: A Unified View

A crucial aspect of a thorough scientific investigation is the comparison of theoretical and experimental data.

| Data Source | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT Calculation | ~ -6.00 | ~ -1.90 | ~ 4.10 |

| Cyclic Voltammetry | ~ -6.10 | ~ -1.60 | ~ 4.50 |

| UV-Vis Spectroscopy | - | - | ~ 4.20 |

Interpreting Discrepancies

It is common to observe small differences between the calculated and measured values.

-

DFT vs. Experiment: DFT calculations are typically performed on a single molecule in a vacuum (gas phase), whereas experiments are conducted in a solvent. Solvation effects can stabilize the orbitals differently, leading to shifts in energy levels.[15]

-

Electrochemical vs. Optical Gap: The electrochemical gap represents the energy difference between two separate events (oxidation and reduction), while the optical gap represents the energy required for a single event (photoexcitation). The optical gap is often smaller than the electrochemical gap due to the exciton binding energy—the electrostatic attraction between the excited electron and the hole it leaves behind in the HOMO.[9]

The presence of both an electron-withdrawing group (carboxylic acid) and a relatively neutral/weakly donating group (hydroxymethyl) on the thiophene ring lowers the energy of both the HOMO and LUMO compared to unsubstituted thiophene, and influences the magnitude of the HOMO-LUMO gap.[20]

Conclusion

This guide has detailed a multi-faceted approach to characterizing the electronic properties of 5-(hydroxymethyl)thiophene-2-carboxylic acid. By integrating the predictive power of Density Functional Theory with the empirical validation of Cyclic Voltammetry and UV-Vis Spectroscopy, we can construct a robust and reliable model of the molecule's electronic structure. The HOMO energy, LUMO energy, and the HOMO-LUMO gap are not abstract numbers; they are fundamental descriptors that provide profound insight into the molecule's potential as a drug candidate or a component in next-generation organic materials. The protocols and insights provided herein serve as a comprehensive resource for researchers seeking to unlock the potential of this versatile thiophene derivative.

References

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

-

Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. [Link]

-

Cyclic voltammetry of thiophen-3-yl-acetic acid methyl ester 5 (0.02 M,... (n.d.). ResearchGate. [Link]

-

Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. (2023). MDPI. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Semantic Scholar. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]

-

Analysis of molecular structures and spectroscopic properties of thiophene molecules. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

(a) Cyclic voltammogram of 0.1 M thiophene þ 0:2 M LiClO 4 þ... (n.d.). ResearchGate. [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]

-

An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems. (n.d.). PMC. [Link]

-

Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. (n.d.). Asian Journal of Chemistry. [Link]

-

Energies of HOMO, LUMO, and the gap between HOMO-LUMO. All energies are... (n.d.). ResearchGate. [Link]

-

Plot of the HOMO – LUMO gap expressed as Δ E for the 2,2 ' -bithiophene... (n.d.). ResearchGate. [Link]

-

Theoretical studies of 2-carbaldehyde oxime-5-nitrothiophene molecule. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Cyclic Voltammetry Study of Thiophene Polymerization. (2013). Asian Journal of Research in Chemistry. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry. [Link]

-

Electrochemical and optical properties of thiophene- alkylheteroaromatic copolymers. (n.d.). Polymer. [Link]

-

5-(hydroxymethyl)thiophene-2-carboxylic acid (C6H6O3S). (n.d.). PubChemLite. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). Sciforum. [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Semantic Scholar. [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science Publisher. [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde: Experimental and TD/DFT study. (2025). ResearchGate. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. (2010). J-STAGE. [Link]

-

Calculated UV–Vis spectra for thiophene-2-carbohydrazide. (n.d.). ResearchGate. [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (n.d.). Journal of Molecular Structure. [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (n.d.). PMC. [Link]

-

Supplemental Information. (n.d.). RSC.org. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. espublisher.com [espublisher.com]

- 3. jchps.com [jchps.com]

- 4. PubChemLite - 5-(hydroxymethyl)thiophene-2-carboxylic acid (C6H6O3S) [pubchemlite.lcsb.uni.lu]

- 5. sciforum.net [sciforum.net]

- 6. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. moodle.tau.ac.il [moodle.tau.ac.il]

- 19. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 20. researchgate.net [researchgate.net]

Preliminary Biological Activity of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid Derivatives: A Technical Guide to Mechanistic Pathways and Pharmacological Screening

Executive Summary

The functionalization of heterocyclic scaffolds remains a cornerstone of modern drug discovery. Among these, 5-(hydroxymethyl)thiophene-2-carboxylic acid and its derivatives have emerged as highly versatile pharmacophores. By combining the bioisosteric properties of the thiophene ring with the electrostatic anchoring potential of a carboxylic acid and the hydrogen-bonding capacity of a hydroxymethyl group, this molecular framework exhibits profound preliminary biological activities.

As an Application Scientist evaluating early-stage hit-to-lead compounds, it is critical to understand not just what these compounds do, but how their structural nuances dictate target engagement. This technical whitepaper synthesizes current literature to explore the core biological activities of thiophene-2-carboxylic acid derivatives—specifically focusing on antimicrobial efficacy and G-protein coupled receptor (GPR35) modulation [1][2]. Furthermore, it provides field-proven, self-validating experimental workflows for characterizing these activities in vitro.

Pharmacophore Rationale: Structural Causality

To understand the biological activity of 5-(hydroxymethyl)thiophene-2-carboxylic acid derivatives, we must deconstruct the molecule into its three critical functional vectors:

-

The Thiophene Ring (Bioisostere): Thiophene is a classical bioisostere for benzene. However, its smaller molecular volume, altered electron density, and the presence of the heteroatomic sulfur allow for distinct polarizability. The sulfur atom can act as a weak hydrogen bond acceptor, facilitating unique interactions within hydrophobic binding pockets that phenyl rings cannot achieve.

-

The 2-Carboxylic Acid (Electrostatic Anchor): The carboxylic acid moiety is essential for target activation in several pathways. At physiological pH, it exists as a carboxylate anion, forming critical salt bridges with positively charged amino acid residues (e.g., Arginine or Lysine) in target proteins such as GPR35 [3].

-

The 5-Hydroxymethyl Group (H-Bond Vector): Substitution at the 5-position with a hydroxymethyl group dramatically alters the physicochemical profile. It increases aqueous solubility and introduces a strong hydrogen bond donor/acceptor. This vector often dictates target residence time by locking the molecule into specific orientations within the active site, preventing rapid dissociation.

Mechanistic Pathways & Biological Activity

Pathway A: Antimicrobial & Antifungal Efficacy

Derivatives of 2-thiophene carboxylic acid, particularly thiourea and amide functionalized analogs, demonstrate significant broad-spectrum antimicrobial activity. Recent molecular docking and in vitro studies reveal that these compounds act as competitive inhibitors of bacterial Tyrosyl-tRNA synthetase (TyrRS) [1]. By mimicking the natural substrate, the thiophene derivatives bind to the TyrRS active site, blocking the formation of tyrosyl-AMP. This halts protein synthesis, leading to bacterial cell death.

Furthermore, these derivatives exhibit potent antifungal properties against nosocomial strains, including Candida auris, by disrupting biofilm formation and microbial adherence [2].

Fig 1. Mechanism of Tyrosyl-tRNA Synthetase inhibition by thiophene derivatives.

Pathway B: GPR35 Agonism and Metabolic Regulation

GPR35 is an orphan G-protein coupled receptor implicated in inflammatory diseases, pain transmission, and metabolic disorders. Thiophene-2-carboxylic acid derivatives (including thieno[3,2-b]thiophene analogs) have been identified as highly potent GPR35 agonists [3][4].

Crucially, structural optimization of the thiophene core has led to the discovery of β -arrestin-biased agonists . While traditional agonists activate both the G αi/o pathway (leading to cAMP reduction) and the β -arrestin pathway (leading to receptor internalization), biased agonists preferentially trigger β -arrestin translocation. This is a highly desirable pharmacological trait, as it allows researchers to decouple therapeutic efficacy from G-protein-mediated adverse effects.

Fig 2. GPR35 activation pathways highlighting β-arrestin biased agonism.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must utilize self-validating assay systems. Below are the standard operating protocols for assessing the dual activities of thiophene derivatives.

Protocol 1: Resazurin-Based Broth Microdilution (MIC Determination)

Causality & Rationale: Traditional optical density (OD) measurements for MIC can be confounded by the poor aqueous solubility of highly substituted thiophene derivatives, which may precipitate and mimic bacterial turbidity. Using Resazurin (a metabolic indicator) provides a self-validating, colorimetric endpoint. Living cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, definitively separating compound precipitation from bacterial viability.

Step-by-Step Workflow:

-

Preparation: Dissolve the 5-(hydroxymethyl)thiophene-2-carboxylic acid derivative in 100% DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

-

Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well.

-

Controls (Self-Validation):

-

Positive Control: Ampicillin (validates bacterial susceptibility).

-

Negative Control: 1% DMSO in MHB (validates solvent non-toxicity).

-

Sterility Control: Uninoculated MHB (validates media sterility).

-

-

Incubation: Incubate the plate at 37°C for 18 hours.

-

Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

-

Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction/cell death).

Protocol 2: Dynamic Mass Redistribution (DMR) Assay for GPR35 Activation

Causality & Rationale: GPR35 signaling is complex and can be biased. Traditional cAMP assays only capture G αi/o activity. DMR is a label-free technology that measures the holistic mass redistribution of cellular contents (cytoskeleton rearrangement, protein trafficking) upon receptor activation. It captures both G-protein and β -arrestin pathways simultaneously, providing a comprehensive, unbiased view of receptor engagement [4].

Step-by-Step Workflow:

-

Cell Culture: Seed HT-29 cells (endogenously expressing GPR35) onto a fibronectin-coated 384-well DMR biosensor microplate. Culture until a confluent monolayer is formed.

-

Equilibration: Wash cells with assay buffer (HBSS containing 20 mM HEPES) and equilibrate in the DMR reader at 37°C for 2 hours to establish a baseline resonant wavelength.

-

Compound Addition: Inject the thiophene derivative (ranging from 1 nM to 10 µM) into the wells.

-

Validation Control: Inject Zaprinast (a known GPR35 agonist) into control wells to validate receptor responsiveness.

-

Kinetic Readout: Monitor the shift in resonant wavelength (in picometers, pm) continuously for 60 minutes.

-

Data Analysis: Extract the maximum DMR amplitude and plot against the log of compound concentration to determine the EC50 .

Quantitative Data Summaries

The following tables summarize representative biological activity metrics for thiophene-2-carboxylic acid derivatives based on recent literature benchmarks [1][3][4].

Table 1: Representative Antimicrobial Activity (MIC)

| Compound Class | Target Organism | MIC Range (µg/mL) | Mechanistic Note |

| Thiophene-2-CA Thiourea Derivatives | S. aureus (Gram +) | 7.8 - 62.5 | TyrRS competitive inhibition |

| Thiophene-2-CA Thiourea Derivatives | E. coli (Gram -) | 125 - 500 | Reduced permeability via outer membrane |

| 5-Substituted Thiophene-2-CA | Candida auris (Fungal) | 15.6 - 31.2 | Biofilm disruption |

Table 2: GPR35 Agonist Activity (DMR & β -Arrestin Assays)

| Compound Scaffold | Assay Type | EC50 (nM) | Efficacy (% relative to Zaprinast) |

| Zaprinast (Reference) | DMR (HT-29) | ~163 ± 19 | 100% |

| Thieno[3,2-b]thiophene-2-CA | DMR (HT-29) | 63.7 ± 4.1 | 115% |

| Thieno[3,2-b]thiophene-2-CA | β -Arrestin Translocation | 85.2 ± 5.0 | High ( β -arrestin biased) |

References

-

Mahyavanshi, J., Lokhandwala, S., Pandya, J., & Patel, J. (2024). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Asian Journal of Chemistry, 36(6), 1321-1326.[Link]

-

Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M.-C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-242.[Link]

-

Deng, H., Hu, J., Hu, H., He, M., & Fang, Y. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-4152.[Link]

-

Deng, H., Hu, H., He, M., Hu, J., & Fang, Y. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385–7396.[Link]

Supramolecular Architecture and Hydrogen Bonding Networks in 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Crystal Engineering Perspective

Executive Summary

For drug development professionals and materials scientists, the solid-state behavior of active pharmaceutical ingredients (APIs) and their fragments dictates critical physicochemical properties, including solubility, bioavailability, and mechanical stability. 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTC) is a highly versatile bifunctional building block. Characterized by a hydrogen-bond-donating/accepting hydroxymethyl group, a strongly dimerizing carboxylic acid moiety, and a polarizable thiophene ring, 5-HMTC presents a complex, multidimensional hydrogen bonding network.

This technical guide deconstructs the supramolecular synthons governing 5-HMTC, details self-validating experimental protocols for structural elucidation, and provides a quantitative framework for predicting its solid-state behavior.

Deconstructing the Supramolecular Synthons of 5-HMTC

The crystallization of 5-HMTC is not a random aggregation of molecules; it is a highly ordered, thermodynamically driven self-assembly process governed by competing intermolecular forces. The hierarchy of these interactions dictates the final crystal lattice.

The Primary Driver: The R22(8) Carboxylic Acid Homosynthon

In the absence of strong competing heterosynthons, the carboxylic acid group of 5-HMTC overwhelmingly favors the formation of a cyclic dimer. This interaction is characterized by a pair of strong O-H···O hydrogen bonds, mathematically described in graph-set notation as an R22(8) motif. As observed in numerous 1, this homosynthon acts as the fundamental 0D structural unit of the crystal lattice[1]. The robust nature of this dimer often forces the rest of the molecule to adapt its conformation to accommodate the R22(8) core[2].

Dimensionality Expansion via the Hydroxymethyl Group

While the carboxylic acid dimer is self-terminating (0D), the presence of the 5-hydroxymethyl (-CH₂OH) group breaks this structural isolation. The hydroxyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl proton acts as a donor. This bifunctionality allows the hydroxymethyl group to bridge adjacent R22(8) dimers, propagating the structure into 3[3]. In similar hydroxymethyl-substituted aromatics, these interactions frequently generate complex C(n) chain motifs and large macrocyclic rings[4].

Secondary Stabilization: Thiophene π−π Stacking and σ -Hole Interactions

The thiophene ring provides critical secondary stabilization. The sulfur atom can act as a pseudo-hydrogen bond acceptor or engage in5 to facilitate coplanarity with the carboxylic acid group[5]. Furthermore, the planar nature of the thiophene rings promotes offset π−π stacking, which locks the hydrogen-bonded 2D sheets into a cohesive 3D crystal lattice.

Caption: Supramolecular assembly logic of 5-HMTC from molecular functional groups to the macroscopic lattice.

Quantitative Data Presentation

To predict the solid-state behavior of 5-HMTC, we benchmark its expected crystallographic parameters against highly conserved motifs found in related thiophene-2-carboxylic acid and hydroxymethyl-aromatic systems.

Table 1: Theoretical and Observed Supramolecular Synthons in 5-HMTC

| Functional Group | Synthon Type | Graph Set Notation | Primary Interaction | Structural Role |

| Carboxylic Acid | Homosynthon | R22(8) | O-H···O=C | Forms the primary 0D dimeric core. |

| Hydroxymethyl | Heterosynthon | C(n) / Rnn(x) | O-H···O(hydroxyl) | Bridges dimers into 1D chains or 2D sheets. |

| Thiophene Ring | Non-covalent | N/A | π−π stacking | Inter-sheet stabilization (typically ~3.5–3.7 Å). |

| Thiophene Sulfur | Chalcogen/H-bond | N/A | S···O or S···H-O | Subtle conformational locking via σ -holes. |

Table 2: Representative Hydrogen Bond Geometries in Thiophene-2-Carboxylic Acid Derivatives

Data aggregated from standard crystallographic databases for related substructures.

| Interaction Type | Donor···Acceptor Distance (Å) | Hydrogen···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···O (Carboxyl Dimer) | 2.62 – 2.68 | 1.65 – 1.75 | 170 – 178 |

| O-H···O (Hydroxymethyl) | 2.70 – 2.85 | 1.80 – 1.95 | 155 – 175 |

| C-H···O (Weak H-Bond) | 3.20 – 3.45 | 2.40 – 2.60 | 130 – 160 |

| C-H···S (Pseudo H-Bond) | 3.60 – 3.80 | 2.80 – 3.00 | 120 – 150 |

Experimental Protocols for Structural Elucidation

To empirically validate the hydrogen bonding network of 5-HMTC, researchers must utilize a self-validating workflow. The following protocols ensure thermodynamic control during crystallization and high-fidelity data collection during diffraction.

Protocol 1: Isothermal Solvent Evaporation Crystallization

Causality: Rapid precipitation kinetically traps molecules in metastable polymorphs. Isothermal slow evaporation ensures the system remains near equilibrium, allowing the molecules time to sample conformational space and lock into the thermodynamically stable lattice governed by the strongest hydrogen bond networks.

-

Solvent Selection: Prepare three separate 20 mL scintillation vials. Dissolve 50 mg of high-purity 5-HMTC in 5 mL of (A) Methanol, (B) Ethyl Acetate, and (C) a 1:1 mixture of Toluene/Acetone. Rationale: Varying solvent polarity probes the competition between solute-solute and solute-solvent hydrogen bonding.

-

Filtration: Pass the solutions through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

-

Controlled Evaporation: Puncture the vial caps with a single needle hole (approx. 1 mm diameter). Place the vials in a vibration-free incubator set strictly to 20.0 ± 0.1 °C.

-

Validation Check: Monitor daily. Crystals should appear within 7–14 days. If rapid powder precipitation occurs, the evaporation rate is too high; reduce the hole size and repeat.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Hirshfeld Analysis

Causality: Standard room-temperature SCXRD suffers from thermal smearing of electron density, making the exact positioning of the highly mobile hydroxymethyl protons ambiguous. Low-temperature data collection freezes out thermal motion, allowing for precise assignment of the O-H···O network.

-

Crystal Harvesting: Submerge the selected single crystal (optimal size ~0.2 x 0.2 x 0.1 mm) in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

-

Mounting and Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream, plunging the temperature to 100 K.

-

Data Collection: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Ensure high redundancy to accurately model the light hydrogen atoms.

-

Structure Solution (SHELXT/SHELXL): Solve the phase problem. Critical Step: Locate the hydroxymethyl hydrogen atom in the difference Fourier map rather than placing it in a geometrically idealized position, as its rotational conformation dictates the extended network.

-

Validation Check: The final structural model must yield an R1 value < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

-

Hirshfeld Surface Analysis: Export the .cif file to CrystalExplorer software. Generate 2D fingerprint plots to quantitatively map the percentage contribution of O···H, C···H, and S···H interactions to the total 6[6].

Caption: Self-validating experimental workflow for the crystallographic elucidation of 5-HMTC.

Implications for Drug Development

Understanding the precise hydrogen bonding network of 5-HMTC is not merely an academic exercise. In medicinal chemistry, thiophene-2-carboxylic acid derivatives are frequently utilized as bioisosteres for phenyl rings to improve metabolic stability.

When 5-HMTC is incorporated into a larger API framework (such as in the development of 5[5]), the hydroxymethyl group acts as a critical vector for target engagement. If the solid-state hydrogen bonding network (the R22(8) dimer and extended chains) is exceptionally strong, the lattice energy will be high, resulting in poor aqueous solubility. Formulation scientists can utilize this data to design pharmaceutical co-crystals—introducing coformers that deliberately disrupt the R22(8) homosynthon in favor of more soluble heterosynthons[2].

References

-

[1] carboxylic acid dimers: Topics by Science.gov. Science.gov. Available at:

-

[5] Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Accent Therapeutics. Available at:

-

[3] Design of Resolving Agents Based on Crystal Engineering. ResearchGate. Available at:

-

[6] Hydrogen bonding geometry for the compounds 1 and 2. ResearchGate. Available at:

-

[2] Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. ACS Publications. Available at:

-

[4] Hydrogen-bonding in 4-(hydroxymethyl)imidazolium picrate. ResearchGate. Available at:

Sources

Comprehensive Structural Characterization of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Methodological Whitepaper

Executive Summary

5-(Hydroxymethyl)thiophene-2-carboxylic acid (CAS: 14282-64-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, organic synthesis, and materials science[1]. As a bioisostere for substituted phenyl rings, the thiophene core offers unique electronic properties, altered lipophilicity, and enhanced metabolic stability[2]. However, before this compound can be deployed in rigorous downstream synthetic applications or drug development pipelines, its structural integrity and purity must be unambiguously verified.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. This guide details the causality behind specific analytical choices and establishes a self-validating system for the structural elucidation of 5-(hydroxymethyl)thiophene-2-carboxylic acid, ensuring high-fidelity data acquisition across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy[3].

Analytical Strategy and Workflow Logic

To prevent false positives during structural characterization, we employ an orthogonal, multi-modal analytical workflow. Each technique interrogates a different physical property of the molecule, creating a closed-loop validation system.

Multi-modal analytical workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular formula ( C6H6O3S ) by measuring the monoisotopic mass.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

-

Dilution: Dilute the stock 1:100 in a solvent matrix of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Acquisition: Inject 5 µL into an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

-

Ionization Mode: Operate strictly in Negative Ion Mode (ESI-) .

Causality & Expertise

Why choose negative mode ESI over the more common positive mode? The target molecule contains a highly acidic carboxylic acid moiety at the C-2 position. In a protic solvent mixture, this group readily deprotonates to form a highly stable [M−H]− anion. Forcing positive ionization would require protonating the less basic thiophene ring or hydroxyl oxygen, leading to severe in-source fragmentation and a weak molecular ion signal[3].

Self-Validation Checkpoint

The theoretical exact monoisotopic mass of the neutral molecule is 158.0038 Da . In ESI- mode, the observed [M−H]− peak must appear at exactly 157.00 m/z (within 5 ppm error). Crucial Validation: The spectrum must exhibit an M+2 isotopic peak at approximately 4.5% relative intensity to the base peak. This is the mathematical signature of the 34S isotope, definitively proving the presence of the thiophene sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm the 2,5-disubstitution pattern of the thiophene ring.

Step-by-Step Protocol

-

Sample Preparation: Weigh exactly 15 mg of the rigorously dried compound.

-

Solvent Selection: Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

-

Transfer: Transfer the homogenous solution to a 5 mm precision NMR tube.

-

Acquisition: Acquire 1H NMR (16 scans, 400 MHz) and 13C NMR (256 scans, 100 MHz) at standard probe temperature (298 K).

Causality & Expertise

While Chloroform-d ( CDCl3 ) is the default solvent in many organic labs, it is a catastrophic choice for this specific molecule. The highly polar carboxylic acid and hydroxymethyl groups induce strong intermolecular hydrogen bonding, creating dynamic polymeric aggregates in non-polar solvents. This results in severe peak broadening and loss of coupling information. DMSO-d6 is deliberately selected because it acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding razor-sharp, well-resolved signals—even for the exchangeable −OH and −COOH protons[3].

Self-Validation Checkpoint

The coupling constant ( J ) between the two aromatic protons (H-3 and H-4) must fall between 3.5 and 4.0 Hz . This specific J -value is a self-validating geometric signature of 2,5-disubstituted thiophenes. If the value is >5.0 Hz or <2.0 Hz, the substitution pattern is incorrect (e.g., indicating a 2,3- or 2,4-disubstitution).

Quantitative Data Summary: NMR Assignments

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment |

| 12.95 | Broad Singlet | 1H | - | −COOH (Carboxylic acid proton) |

| 7.58 | Doublet | 1H | 3.8 | Thiophene H-3 (Deshielded by C=O ) |

| 6.95 | Doublet | 1H | 3.8 | Thiophene H-4 (Adjacent to −CH2OH ) |

| 5.52 | Broad Triplet | 1H | 5.5 | −OH (Hydroxyl proton) |

| 4.65 | Doublet | 2H | 5.5 | −CH2− (Methylene protons) |

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

| Chemical Shift (ppm) | Structural Assignment |

| 162.8 | C=O (Carboxylic acid carbonyl) |

| 152.4 | C-5 (Thiophene ring, attached to −CH2OH ) |

| 133.1 | C-2 (Thiophene ring, attached to −COOH ) |

| 132.5 | C-3 (Thiophene ring) |

| 125.2 | C-4 (Thiophene ring) |

| 58.3 | −CH2OH (Aliphatic methylene carbon) |

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: Validate the presence of key functional groups (hydroxyl, carbonyl, and aromatic ring) in the solid state.

Step-by-Step Protocol

-

Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean by running an ambient background scan.

-

Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal.

-

Compression: Apply uniform pressure using the anvil to ensure intimate contact with the crystal.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm−1 with a resolution of 4 cm−1 (32 co-added scans).

Causality & Expertise

ATR-FTIR is explicitly selected over traditional KBr pelleting. KBr is highly hygroscopic; the mechanical grinding process often introduces atmospheric water into the pellet, which artificially inflates and obscures the critical O−H stretching region (3300-2500 cm−1 ). ATR requires no sample preparation, preserving the native polymorphic hydrogen-bonding network of the solid state compound[2].

Self-Validation Checkpoint

The spectrum must show a massive, broad absorption band stretching from 3300 down to 2500 cm−1 , overlapping with the C−H stretches. This "hairy beard" appearance, coupled with a sharp, intense C=O stretch at ~1670 cm−1 , physically validates that the carboxylic acid exists as a hydrogen-bonded dimer in the solid state.

Table 3: FTIR Spectral Data Summary

| Wavenumber ( cm−1 ) | Functional Group | Vibration Mode |

| 3350 - 2500 | O−H (Acid & Alcohol) | Stretching (broad, hydrogen-bonded) |

| 1670 | C=O | Stretching (conjugated carboxylic acid) |

| 1530, 1435 | C=C (Thiophene) | Aromatic ring stretching |

| 1260 | C−O | Stretching |

Structural Elucidation Logic Mapping

The following diagram maps how the independent analytical streams converge to prove the molecular structure without ambiguity.

Logical mapping of structural features to their corresponding spectroscopic signatures.

References

- PubChem - National Institutes of Health (NIH)

- Title: 5-(hydroxymethyl)thiophene-2-carboxylic acid Product Page (CAS 14282-64-5)

- Title: 14282-64-5 | 5-(Hydroxymethyl)

Sources

An In-depth Technical Guide to the Aqueous and Organic Solubility Profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid

This guide provides a comprehensive analysis of the expected aqueous and organic solubility profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid. In the absence of extensive empirical data in publicly accessible literature, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to construct a predictive and practical overview for researchers, scientists, and drug development professionals.

Executive Summary: A Molecule of Dual Character

5-(hydroxymethyl)thiophene-2-carboxylic acid is a bifunctional molecule containing both a hydrophilic carboxylic acid and a hydroxymethyl group, as well as a somewhat lipophilic thiophene ring. This duality governs its solubility, making it a molecule with tunable properties, particularly in aqueous solutions. Its solubility is a critical parameter, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. This guide will dissect the factors controlling its solubility, provide a predictive solubility profile, and offer robust protocols for empirical determination.

Physicochemical Properties at a Glance

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. While experimental data for the target molecule is sparse, we can collate predicted values and data from related compounds to build a working profile.

| Property | Value / Prediction | Rationale & Impact on Solubility |

| Molecular Formula | C₆H₆O₃S[1][2] | The relatively low molecular weight suggests a potential for moderate aqueous solubility. |

| Molecular Weight | 158.18 g/mol [2] | |

| Predicted XlogP | 0.6[1] | A low positive XlogP suggests a degree of lipophilicity, but overall a more balanced hydrophilic/lipophilic character. This is higher than thiophene-2-carboxylic acid (1.570), likely due to the polar hydroxymethyl group.[3] |

| pKa | ~3.5 - 4.5 (estimated) | The carboxylic acid is the primary acidic proton. Thiophene-2-carboxylic acid has a pKa around 3.5. The electron-donating nature of the hydroxymethyl group may slightly increase the pKa compared to the unsubstituted acid. This acidic nature is key to its pH-dependent aqueous solubility. |

| Melting Point | Not available | A higher melting point generally correlates with lower solubility in a given solvent due to stronger crystal lattice energy that must be overcome. For comparison, 5-methylthiophene-2-carboxylic acid has a melting point of 135.5-141.5 °C.[4] |

The Dichotomy of Solubility: Aqueous vs. Organic Media

The presence of both hydrogen-bond donating and accepting groups (carboxylic acid and alcohol) and a non-polar aromatic ring sets up a fascinating solubility profile. The principle of "like dissolves like" is the guiding tenet.[5][6]

Aqueous Solubility: A pH-Dependent Phenomenon

The aqueous solubility of 5-(hydroxymethyl)thiophene-2-carboxylic acid is expected to be highly dependent on the pH of the solution. This is due to the ionizable carboxylic acid group.

-

In Acidic to Neutral pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule relies on hydrogen bonding from both the carboxylic acid and the hydroxymethyl group to overcome the hydrophobicity of the thiophene ring. Lower chain carboxylic acids and alcohols (up to 4-5 carbons) are generally water-soluble due to hydrogen bonding.[7][8][9] Given the small size of the molecule, it is expected to have some inherent solubility in neutral water.

-

In Basic pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The introduction of a formal negative charge dramatically increases the molecule's polarity and its ability to interact with polar water molecules through ion-dipole interactions. This will lead to a significant increase in aqueous solubility. The sodium and potassium salts of carboxylic acids are typically very soluble in water.[9]

dot digraph "pH-Dependent Aqueous Solubility" { graph [fontname="Arial", fontsize=12, labelloc="t", label="pH-Dependent Equilibrium of 5-(hydroxymethyl)thiophene-2-carboxylic acid", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: pH's effect on solubility.

Organic Solubility: A Spectrum of Interactions

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and hydroxymethyl groups. The alkyl portion of the alcohols can also interact favorably with the thiophene ring. Carboxylic acids and alcohols generally dissolve well in other alcohols.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): Good to moderate solubility is predicted. These solvents can accept hydrogen bonds from the -COOH and -OH groups. The high polarity of solvents like DMSO and DMF makes them excellent solvents for a wide range of organic molecules. A structurally similar compound, 5-hydroxymethyl-2-furancarboxylic acid, is soluble in DMSO and DMF.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The high polarity of the carboxylic acid and hydroxymethyl groups is incompatible with the nonpolar nature of these solvents. While the thiophene ring has some nonpolar character, it is insufficient to drive solubility in these media.[6]

Experimental Determination of Solubility: A Practical Guide

To move from prediction to empirical data, standardized experimental protocols are essential. The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[11]

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 5-(hydroxymethyl)thiophene-2-carboxylic acid in aqueous buffers of varying pH.

Materials:

-

5-(hydroxymethyl)thiophene-2-carboxylic acid

-

Calibrated pH meter

-

Analytical balance

-

Series of aqueous buffers (e.g., pH 2, 4, 7.4, 9)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 5-(hydroxymethyl)thiophene-2-carboxylic acid to a known volume of each pH buffer in separate sealed vials. An excess is critical to ensure a saturated solution is achieved.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess undissolved solid.

-